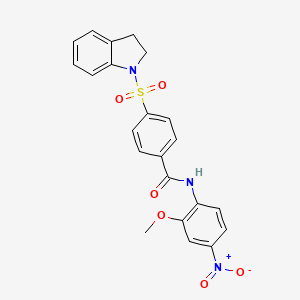

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide

Description

This compound is a benzamide derivative featuring a sulfonyl group linked to a 2,3-dihydroindole scaffold and a nitro-substituted aniline moiety. The 2-methoxy-4-nitrophenyl group confers strong electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6S/c1-31-21-14-17(25(27)28)8-11-19(21)23-22(26)16-6-9-18(10-7-16)32(29,30)24-13-12-15-4-2-3-5-20(15)24/h2-11,14H,12-13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDRLVJEUYNKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a novel indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 468.54 g/mol. The structural features include an indole moiety, a sulfonyl group, and a nitrophenyl derivative, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Inhibition of Viral Replication : Similar compounds in the indole class have been shown to inhibit viral replication by targeting viral proteins. For instance, related sulfonamide derivatives have demonstrated potent activity against Hepatitis C virus (HCV) by inhibiting the NS4B protein, crucial for viral replication .

- Anticancer Activity : Indole derivatives are known for their anticancer properties. The compound under consideration may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting key survival signals. For instance, studies have shown that certain indole-based compounds can significantly reduce tumor growth in xenograft models .

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives. A case study demonstrated that compounds similar to this compound exhibited significant inhibition against multiple HCV genotypes. The selectivity index and half-maximal inhibitory concentration (IC50) values were indicative of their efficacy .

| Compound | Target Virus | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HCV Genotype 1b | 0.5 | >100 |

| Compound B | HCV Genotype 2a | 0.3 | >150 |

Anticancer Activity

In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation effectively. For example, in MCF-7 breast cancer cells, the compound induced apoptosis with an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| U87MG | 30 | Cell cycle arrest |

Case Studies and Research Findings

- Case Study on Antiviral Efficacy : A study evaluated the effectiveness of several indole derivatives against HCV. The compound demonstrated broad-spectrum activity across different HCV genotypes, particularly showing resilience against mutations in the NS4B coding sequence .

- Anticancer Efficacy : In another study focusing on breast cancer models, treatment with the compound resulted in a significant reduction in tumor volume compared to controls. Flow cytometry analysis indicated increased rates of apoptosis in treated cells .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs are compared in Table 1:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.